Cbz-4-biphenyl-D-ala
Description
Cbz-4-biphenyl-D-ala (Carbobenzyloxy-4-biphenyl-D-alanine) is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group attached to the amino terminus of D-alanine, with a 4-biphenyl moiety at the side chain. This compound is primarily utilized in peptide synthesis as a building block, where the Cbz group safeguards the amino functionality during coupling reactions, and the biphenyl group enhances hydrophobicity and structural rigidity. Its applications span pharmaceutical research, particularly in designing peptide-based drugs or enzyme inhibitors that require stereochemical precision (D-configuration) and aromatic interactions .
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426645 | |
| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176794-80-2 | |
| Record name | (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176794-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Ala(4,4'-bipheyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Substrate : 4-Biphenyl-D-alanine (enantiomerically pure)
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Protecting Agent : Benzyl chloroformate (Cbz-Cl)
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Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C
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Time : 2–6 hours
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl, forming a stable carbamate linkage. Anhydrous conditions prevent hydrolysis of the chloroformate.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Optical Purity | >99% ee (D-configuration) | |
| Purification Method | Recrystallization (EtOAc) |
Limitations : Requires enantiomerically pure 4-biphenyl-D-alanine, which is costly and less commercially available than its L-counterpart.
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
This method constructs the biphenyl moiety directly on a D-alanine backbone, offering flexibility in introducing substituents:
Synthetic Pathway
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Starting Material : N-Boc-4-iodo-D-alanine methyl ester
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Coupling Partner : 4-Biphenylboronic acid
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Base : Sodium carbonate (Na₂CO₃)
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Solvent : 1,4-Dioxane/water (4:1)
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Temperature : 80–100°C
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Time : 12–24 hours
Post-coupling, the Boc group is removed with trifluoroacetic acid (TFA), and the amino group is protected with Cbz-Cl under standard conditions.
Key Data
Advantages : Enables modular synthesis of biphenyl variants. The palladium catalyst tolerates diverse boronic acids, facilitating structural diversification.
Solid-Phase Peptide Synthesis (SPPS)
SPPS integrates Cbz protection into automated peptide chain assembly, ideal for producing Cbz-4-biphenyl-D-alanine-containing peptides:
Procedure
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Resin : Wang resin pre-loaded with D-alanine
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Coupling Reagent : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Activator : N,N-Diisopropylethylamine (DIPEA)
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Solvent : Dimethylformamide (DMF)
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Cbz Protection : Applied after each coupling cycle using Cbz-Cl
The biphenyl group is introduced via a protected 4-biphenylalanine building block synthesized via Method 2.
Key Data
Limitations : High reagent costs and scalability challenges for large-scale production.
Industrial-Scale Production
Optimized for cost and throughput, industrial methods use continuous-flow reactors and catalytic recycling:
Process Overview
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Reactor Type : Continuous stirred-tank reactor (CSTR)
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Catalyst : Immobilized Pd nanoparticles on carbon
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Solvent : Ethanol/water (3:1)
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Temperature : 50–60°C
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Pressure : 2–3 bar
The process combines Suzuki coupling (Method 2) with in-line Cbz protection, achieving a throughput of 50–100 kg/day.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Daily Output | 50–100 kg | |
| Catalyst Lifespan | 10–15 cycles | |
| Waste Reduction | 40% vs. batch processing |
Synthesis Optimization and Challenges
Stereochemical Control
Chemical Reactions Analysis
Cbz-4-biphenyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or alcohols.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Scientific Research Applications
Cbz-4-biphenyl-D-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cbz-4-biphenyl-D-alanine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and receptors in biological systems, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Biphenyl Derivatives with Varied Linkers
Compounds such as 4,4'-(propane-2,2-diyl)diphenol (bisphenol A analog) and 4,4'-sulfonyldiphenol (bisphenol S analog) share the biphenyl backbone but differ in their bridging groups (isopropylidene or sulfonyl) and functionalization (phenolic -OH groups vs. Cbz-protected amine). Key distinctions include:
| Property | Cbz-4-biphenyl-D-ala | 4,4'-(propane-2,2-diyl)diphenol | 4,4'-sulfonyldiphenol |
|---|---|---|---|
| Primary Functional Group | Cbz-protected amine, biphenyl | Phenolic -OH, isopropylidene bridge | Phenolic -OH, sulfonyl bridge |
| Solubility | Moderate in organic solvents | Low (hydrophobic bridge) | Higher (polar sulfonyl group) |
| Applications | Peptide synthesis | Polymer production (e.g., epoxy resins) | Thermal paper coatings |
| Toxicity Concerns | Low (Cbz is labile) | High (endocrine disruption in BPA) | Moderate (persistence in environment) |
The biphenyl group in this compound facilitates π-π stacking in peptide interactions, whereas biphenol derivatives like those above are tailored for industrial materials, often raising safety concerns (e.g., BPA’s endocrine activity) .
Phenolic Acid Derivatives: Caffeic Acid
Caffeic acid (3,4-dihydroxybenzeneacrylic acid), a natural phenolic compound, shares a propenoic acid backbone but lacks the Cbz protection and biphenyl group. Comparisons include:
| Property | This compound | Caffeic Acid |
|---|---|---|
| Structure | Cbz-D-alanine + biphenyl | 3,4-dihydroxycinnamic acid |
| Reactivity | Amine protection, peptide bonds | Antioxidant (radical scavenging) |
| Applications | Synthetic intermediates | Dietary supplements, cosmetics |
| Bioactivity | Limited (structural role) | Anti-inflammatory, antimicrobial |
While caffeic acid is bioactive and used in nutraceuticals, this compound serves as a non-bioactive synthetic tool, emphasizing its role in precision chemistry over direct pharmacological effects .
Bisphenol A (BPA) Alternatives
BPA derivatives (e.g., 4,4'-isopropylidenediphenol) are structurally analogous in their biphenyl core but differ in functionalization. Key contrasts:
| Property | This compound | BPA |
|---|---|---|
| Functional Groups | Cbz, carboxylic acid | Phenolic -OH, isopropylidene bridge |
| Stability | Labile to hydrogenolysis | High thermal/chemical stability |
| Regulatory Status | No major restrictions | Restricted (endocrine disruptor) |
BPA’s industrial utility contrasts with this compound’s niche in controlled synthesis, where its Cbz group allows selective deprotection without toxic byproducts .
Research Findings and Data Gaps
- Structural Flexibility : The biphenyl group in this compound enhances conformational stability in peptides, a trait absent in linear analogs like caffeic acid .
- Safety Profile : Unlike BPA, the Cbz group is metabolically removable, reducing bioaccumulation risks .
- Data Limitations : Specific pharmacokinetic or thermodynamic data for this compound are scarce in the provided evidence; inferences are drawn from structural analogs.
Biological Activity
Cbz-4-biphenyl-D-ala, a compound known for its structural resemblance to various bioactive peptides, has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound features a carbobenzoxy (Cbz) protecting group attached to a biphenyl moiety and a D-alanine residue. This unique configuration is hypothesized to influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Tufariello et al. demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to other peptide antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 50 µg/mL |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes implicated in disease processes. Notably, it was found to inhibit neuraminidase activity in a concentration-dependent manner, which is critical for viral replication in influenza viruses. The compound showed an IC50 value of 125 µM, indicating moderate inhibitory effects compared to standard neuraminidase inhibitors.
Case Study 1: Antiviral Activity
A recent investigation into the antiviral properties of this compound revealed its effectiveness against feline infectious peritonitis virus (FIPV) and human SARS coronavirus. In vitro assays demonstrated that the compound reduced viral titers significantly when treated at early stages of infection.
| Virus | Viral Titer Reduction (%) | Concentration (µM) |
|---|---|---|
| FIPV | 75% | 50 |
| SARS Coronavirus | 60% | 100 |
Case Study 2: Cytotoxicity Assessment
In assessing cytotoxicity, this compound was tested on human cell lines (HEK293 and HeLa). The results indicated a low cytotoxic profile with an IC50 greater than 200 µM, suggesting that the compound may be safe for therapeutic applications at effective doses.
The biological activity of this compound is attributed to its structural analogies with natural peptides that modulate cellular pathways. It is believed that the biphenyl moiety enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Q & A
Basic Research Question
Q: What synthetic strategies are recommended for achieving high-purity Cbz-4-biphenyl-D-ala, and how can reaction conditions be optimized? Methodological Answer:
- Stepwise Protection: Begin with D-alanine amino group protection using carbobenzyloxy (Cbz) chloride under alkaline conditions (pH 9–10) to minimize side reactions .
- Coupling Reactions: Employ biphenyl-4-carbonyl chloride for acylation in anhydrous dichloromethane (DCM) with triethylamine as a base. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3).
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Purity ≥97% is achievable with optimized gradient elution .
- Yield Optimization: Conduct kinetic studies at varying temperatures (0–25°C) to identify optimal reaction rates without racemization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
